molecular formula C12H14ClN5O2S B2927967 5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034276-73-6

5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2927967
CAS No.: 2034276-73-6
M. Wt: 327.79
InChI Key: NDHGFHXLOGMVAV-UHFFFAOYSA-N
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Description

5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is an organic compound known for its versatile chemical properties. It possesses a unique structural framework which makes it of significant interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Pharmacokinetics

The compound has been identified as a small-molecule inhibitor with good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This makes it a promising candidate for oral administration without the need for routine coagulation monitoring .

Result of Action

The inhibition of FXa by the compound results in antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

  • Formation of Intermediate Compounds: : A key intermediate is the 5-chloro-thiophene-2-carboxylic acid. This compound is subjected to chlorination using reagents like thionyl chloride.

  • Nucleophilic Substitution: : The chlorinated intermediate is then reacted with 4-(dimethylamino)-6-methoxy-1,3,5-triazine. This step generally involves a nucleophilic substitution reaction.

  • Amidation Reaction: : The resulting compound undergoes an amidation reaction with appropriate amine reagents under controlled conditions, leading to the formation of the final product.

Industrial Production Methods

In an industrial setting, the production scale-up follows the same synthetic pathway but under optimized reaction conditions for higher yields and purity:

  • Controlled Temperature and Pressure: : Industrial reactors ensure precise control over reaction temperature and pressure, often using catalysts to accelerate the reaction rate.

  • Purification Techniques: : Techniques such as crystallization, filtration, and solvent extraction are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, such as:

  • Oxidation: : Reacting with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reacting with reducing agents to form thiol derivatives.

  • Substitution: : Undergoing halogen substitution reactions.

  • Hydrolysis: : Breaking down into component acids and amines under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, sodium periodate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Halogen Substituents: : Sodium hydroxide, potassium carbonate.

  • Hydrolysis Conditions: : Acidic (HCl) or basic (NaOH) environments.

Major Products

  • Oxidation: : Forms sulfoxides and sulfones.

  • Reduction: : Yields thiol compounds.

  • Substitution: : Results in different halogenated derivatives.

  • Hydrolysis: : Produces corresponding acids and amines.

Scientific Research Applications

Chemistry

The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity allows for modifications that lead to new materials with desirable properties.

Biology

Its structural motif finds application in bioconjugation techniques, linking biological molecules for studies in proteomics and genomics.

Medicine

This compound and its derivatives are explored for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Industry

It plays a role in the development of advanced materials and specialty chemicals. In some cases, it is used as a precursor in the manufacture of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

  • 5-fluoro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Unique Features

Compared to its analogs, 5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide exhibits distinct reactivity profiles and bioactivity. The presence of chlorine provides different electronic and steric properties compared to bromine or fluorine, influencing its chemical behavior and biological interactions.

Properties

IUPAC Name

5-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2S/c1-18(2)11-15-9(16-12(17-11)20-3)6-14-10(19)7-4-5-8(13)21-7/h4-5H,6H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHGFHXLOGMVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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